molecular formula C7H5ClN2S2 B13125929 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

Cat. No.: B13125929
M. Wt: 216.7 g/mol
InChI Key: BGLYHSQZTCRPLR-UHFFFAOYSA-N
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Description

7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. . The unique structure of this compound makes it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method includes the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yields.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)4(8)2-3-9-6/h2-3H,1H3

InChI Key

BGLYHSQZTCRPLR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=CC(=C2S1)Cl

Origin of Product

United States

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